molecular formula C12H9BrO B7836147 3-Bromo-4'-hydroxybiphenyl CAS No. 70066-67-0

3-Bromo-4'-hydroxybiphenyl

Cat. No.: B7836147
CAS No.: 70066-67-0
M. Wt: 249.10 g/mol
InChI Key: WVRJIUQUEYKNPI-UHFFFAOYSA-N
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Description

3-Bromo-4’-hydroxybiphenyl is an organic compound with the molecular formula C12H9BrO. It is a biphenyl derivative where a bromine atom is substituted at the third position and a hydroxyl group at the fourth position of the biphenyl structure. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Scientific Research Applications

3-Bromo-4’-hydroxybiphenyl has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4’-hydroxybiphenyl can be synthesized through several methods. One common method involves the bromination of 4’-hydroxybiphenyl using bromine in the presence of a catalyst. Another method includes the hydrolysis of 4-bromo-4’-benzenesulphonyloxybiphenyl using sodium hydroxide dissolved in a mixture of water and dioxane .

Industrial Production Methods: Industrial production of 3-Bromo-4’-hydroxybiphenyl typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4’-hydroxybiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide.

    Vinylation: Palladium acetate, triphenylphosphine, ethyl acrylate.

Major Products:

Mechanism of Action

The mechanism of action of 3-Bromo-4’-hydroxybiphenyl involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

  • 4-Bromo-4’-hydroxybiphenyl
  • 3-Bromo-2-hydroxypyridine
  • 4-Bromo-4’-methoxybiphenyl

Comparison: 3-Bromo-4’-hydroxybiphenyl is unique due to the specific positioning of the bromine and hydroxyl groups, which imparts distinct reactivity and properties compared to its analogs. For instance, 4-Bromo-4’-hydroxybiphenyl has the bromine and hydroxyl groups on the same ring, leading to different chemical behavior .

Properties

IUPAC Name

4-(3-bromophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRJIUQUEYKNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101308713
Record name 3′-Bromo[1,1′-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101308713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70066-67-0
Record name 3′-Bromo[1,1′-biphenyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70066-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′-Bromo[1,1′-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101308713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 1.07 g (3.67 mmole) of 3-bromo-4-acetoxybiphenyl in 10 mL methanol at ambient temperature under a nitrogen atmosphere was added 0.92 mL of 4.4M sodium methoxide in methanol solution (4 mmole). The mixture was stirred for 20 minutes and partitioned between Et2O/ice-H2O/2N HCl (aq.) and the organic phase separated, washed with saturated NaCl solution, and then ice-H2O/saturated NaHCO3 (aq) solution, dried over Na2SO4, filtered, and evaporated. The product was dried in vacuo to give 1.05 g of crude 3-bromo-4'-hydroxybiphenyl which was used without further purification.
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.92 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4 mmol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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